6,6/'-(Carbonylbisimino)bis(1-methylquinolinium) 6,6/'-(Carbonylbisimino)bis(1-methylquinolinium)
Brand Name: Vulcanchem
CAS No.: 14910-31-7
VCID: VC0083770
InChI: InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1
SMILES: C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C
Molecular Formula: C21H20N4O+2
Molecular Weight: 344.4 g/mol

6,6/'-(Carbonylbisimino)bis(1-methylquinolinium)

CAS No.: 14910-31-7

Main Products

VCID: VC0083770

Molecular Formula: C21H20N4O+2

Molecular Weight: 344.4 g/mol

6,6/'-(Carbonylbisimino)bis(1-methylquinolinium) - 14910-31-7

CAS No. 14910-31-7
Product Name 6,6/'-(Carbonylbisimino)bis(1-methylquinolinium)
Molecular Formula C21H20N4O+2
Molecular Weight 344.4 g/mol
IUPAC Name 1,3-bis(1-methylquinolin-1-ium-6-yl)urea
Standard InChI InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1
Standard InChIKey XNGCPUFXJFAGRG-UHFFFAOYSA-O
SMILES C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C
Canonical SMILES C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C
PubChem Compound 8662
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator